Oxane-3-sulfonyl chloride

Description

The exact mass of the compound Oxane-3-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Oxane-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxane-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

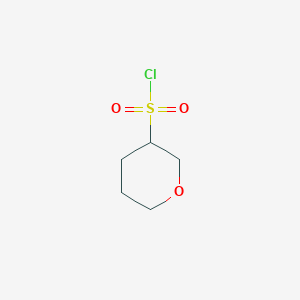

Structure

3D Structure

Properties

IUPAC Name |

oxane-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3S/c6-10(7,8)5-2-1-3-9-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOZIFJRADCIGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1300725-44-3 | |

| Record name | oxane-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Oxane-3-Sulfonyl Chloride: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Saturated Heterocycles in Medicinal Chemistry

The landscape of modern drug discovery is increasingly focused on the exploration of novel chemical space to identify molecules with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. Within this context, saturated heterocyclic scaffolds have garnered significant attention. The tetrahydropyran (oxane) moiety, a six-membered saturated ring containing an oxygen atom, is a particularly privileged scaffold. Its incorporation into drug candidates can lead to improved aqueous solubility, reduced metabolic lability, and the formation of favorable interactions with biological targets.[1] When functionalized with a highly reactive sulfonyl chloride group, the resulting molecule, oxane-3-sulfonyl chloride, becomes a powerful and versatile building block for the synthesis of complex sulfonamides and other sulfur-containing compounds of medicinal interest.[2]

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of oxane-3-sulfonyl chloride, with a focus on its utility in drug development.

Chemical Structure and Identification

Oxane-3-sulfonyl chloride, systematically named tetrahydropyran-3-sulfonyl chloride, is an organosulfur compound characterized by a tetrahydropyran ring substituted at the 3-position with a sulfonyl chloride functional group. The presence of the electrophilic sulfur atom makes this compound a highly reactive intermediate for nucleophilic substitution reactions.

Molecular Structure:

Caption: 2D Chemical Structure of Oxane-3-sulfonyl chloride.

| Identifier | Value |

| IUPAC Name | oxane-3-sulfonyl chloride[3] |

| Synonyms | Tetrahydropyran-3-sulfonyl chloride |

| Molecular Formula | C₅H₉ClO₃S |

| Molecular Weight | 184.64 g/mol |

| SMILES | C1CC(S(=O)(=O)Cl)CCO1 |

| InChI | InChI=1S/C5H9ClO3S/c6-10(7,8)5-2-1-3-9-4-5/h5H,1-4H2 |

| CAS Number | Not explicitly assigned. The related isomer, oxane-4-sulfonyl chloride, has the CAS number 338453-21-7.[4] |

Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Appearance | Colorless to light-brown liquid or low-melting solid | Based on analogous sulfonyl chlorides.[4] |

| Boiling Point | > 200 °C (decomposes) | Sulfonyl chlorides generally have high boiling points but can be unstable at elevated temperatures. |

| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile). Reacts with protic solvents (e.g., water, alcohols). | General solubility of sulfonyl chlorides.[5] |

| Stability | Moisture-sensitive; hydrolyzes in the presence of water to the corresponding sulfonic acid. | A characteristic reaction of sulfonyl chlorides.[6] |

Synthesis of Oxane-3-sulfonyl Chloride

While a specific, documented synthesis for oxane-3-sulfonyl chloride is not prevalent in readily accessible literature, a plausible and robust synthetic route can be designed based on established methodologies for the preparation of sulfonyl chlorides.[7] A common and effective strategy involves the oxidative chlorination of a suitable sulfur-containing precursor, such as a thiol or a sulfonic acid.

A potential synthetic pathway could start from the commercially available tetrahydropyran-3-carboxylic acid.[8]

Proposed Synthetic Workflow:

Caption: Proposed synthetic route to Oxane-3-sulfonyl chloride.

Experimental Protocol: Oxidative Chlorination of (Tetrahydropyran-3-yl)methanethiol (Hypothetical)

This protocol is a representative example based on general procedures for the synthesis of alkyl sulfonyl chlorides and should be optimized and validated experimentally.

-

Dissolution: Dissolve (tetrahydropyran-3-yl)methanethiol (1.0 eq) in a suitable solvent system, such as a mixture of dichloromethane and water, and cool the mixture to 0 °C in an ice bath.

-

Chlorination: Bubble chlorine gas through the stirred solution while maintaining the temperature at 0-5 °C. Alternatively, a solution of a chlorinating agent such as N-chlorosuccinimide in the presence of an acid can be used.[7]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic phase sequentially with cold water, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude oxane-3-sulfonyl chloride.

-

Purification: The crude product may be purified by vacuum distillation or column chromatography on silica gel, though care must be taken to avoid decomposition on the stationary phase.

Causality Behind Experimental Choices:

-

Low Temperature: The oxidative chlorination is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent side reactions and decomposition of the product.

-

Aqueous Bicarbonate Wash: This step is essential to neutralize any remaining acidic byproducts, such as hydrochloric acid, which can promote the hydrolysis of the sulfonyl chloride.

-

Anhydrous Conditions: Post-synthesis, it is critical to handle the sulfonyl chloride under anhydrous conditions to prevent hydrolysis.

Reactivity and Chemical Transformations

The synthetic utility of oxane-3-sulfonyl chloride stems from the high electrophilicity of the sulfur atom, making it susceptible to attack by a wide range of nucleophiles.

Key Reactions of Oxane-3-sulfonyl Chloride:

Caption: Common reactions of Oxane-3-sulfonyl chloride.

1. Sulfonamide Formation: The most prominent reaction of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides.[9] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a vast number of marketed drugs. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

2. Sulfonate Ester Formation: Alcohols react with sulfonyl chlorides to yield sulfonate esters. This transformation is often employed to convert the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions.

3. Friedel-Crafts Sulfonylation: In the presence of a Lewis acid catalyst, oxane-3-sulfonyl chloride can react with electron-rich aromatic compounds to form aryl sulfones.

Applications in Drug Discovery and Development

The incorporation of the oxane-3-sulfonyl moiety into small molecules offers several advantages for drug design:

-

Improved Physicochemical Properties: The tetrahydropyran ring can enhance aqueous solubility and modulate the lipophilicity of a compound, which can lead to improved pharmacokinetic properties.[10]

-

Vectorial Hydrogen Bonding: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein and potentially increasing binding affinity and selectivity.[1]

-

Access to Novel Chemical Space: As a versatile building block, oxane-3-sulfonyl chloride enables the synthesis of diverse libraries of sulfonamides and other derivatives, allowing for the exploration of new chemical space in lead optimization programs.[2]

The sulfonamide derivatives of oxane-3-sulfonyl chloride are of particular interest due to the broad range of biological activities associated with the sulfonamide functional group, including antibacterial, anticancer, and anti-inflammatory properties.

Safety and Handling

Oxane-3-sulfonyl chloride is expected to be a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. The compound should be stored in a cool, dry place under an inert atmosphere.[4]

Conclusion

Oxane-3-sulfonyl chloride represents a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a privileged saturated heterocyclic scaffold and a highly reactive functional group provides a powerful tool for the synthesis of novel and complex molecules with the potential for improved therapeutic properties. While specific experimental data for this compound remains somewhat limited, its synthesis and reactivity can be reliably predicted based on established chemical principles, paving the way for its broader application in the development of next-generation therapeutics.

References

-

Chang, M.-Y. (2016). Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. RSC Advances, 6(82), 78693-78703. Available at: [Link]

-

Chen, J., et al. (2020). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–ZnO/Al2O3 under a Gaseous-Phase Condition. MDPI. Available at: [Link]

-

Fernández, I., & Teso, V. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. Available at: [Link]

-

PrepChem. (2023). Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. Available at: [Link]

-

Taylor & Francis Online. (2018). Metal- and nonmetal-catalyzed synthesis of five-membered S,N-heterocycles. Available at: [Link]

- Google Patents. (n.d.). CN103420964A - Tetrahydropyrane-3-formic acid preparation method.

-

Wikipedia. (n.d.). Tetrahydropyran. Available at: [Link]

- Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride.

-

Choudhary, M. I., et al. (2021). Thiol-Free Sulfenylation Redefined: A Single-Atom Transfer Pathway to Symmetrical Di(hetero)arylthioethers via B(C6F5)3 Catalysis. Journal of the American Chemical Society, 143(49), 20856-20866. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Sulfonyl chloride – Knowledge and References. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. prepchem.com [prepchem.com]

- 3. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 4. Tetrahydropyran-4-sulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]

- 8. CN103420964A - Tetrahydropyrane-3-formic acid preparation method - Google Patents [patents.google.com]

- 9. d-nb.info [d-nb.info]

- 10. img01.pharmablock.com [img01.pharmablock.com]

Technical Guide: Reactivity of Oxane-3-Sulfonyl Chloride with Primary Amines

This guide outlines a high-precision protocol for the sulfonylation of primary amines using Oxane-3-sulfonyl chloride (systematically known as tetrahydro-2H-pyran-3-sulfonyl chloride ).

Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), aliphatic sulfonyl chlorides possessing an

Executive Summary

Reagent: Oxane-3-sulfonyl chloride (Tetrahydro-2H-pyran-3-sulfonyl chloride).

Target: Primary Amines (

Mechanistic Insight: The Sulfene Bifurcation

The reactivity of oxane-3-sulfonyl chloride is defined by the acidity of the C3 proton (

The Pathways[1][2][3][4]

-

Direct Substitution (

-at-Sulfur): The amine attacks the sulfur atom directly, displacing chloride. This is favored by weaker bases or in the absence of -

Sulfene Elimination-Addition (Dominant Pathway):

-

Step 1 (Elimination): The base deprotonates C3, eliminating chloride to form 3-oxan-3-ylidene-sulfone (a sulfene intermediate).

-

Step 2 (Addition): The primary amine rapidly traps the sulfene to form the sulfonamide.

-

Implication: Because the reaction likely proceeds via the planar sulfene intermediate, any stereochemical information at C3 in the starting material may be scrambled (racemization), unless the sulfene addition is stereoselective due to ring conformation. For racemic starting materials, this yields racemic products.

Figure 1: Mechanistic bifurcation showing the dominant sulfene pathway for aliphatic sulfonyl chlorides with

Strategic Protocol: The Self-Validating Workflow

This protocol uses Dichloromethane (DCM) as the solvent for its excellent solubility profile and ease of drying. DIPEA (N,N-Diisopropylethylamine) is the preferred base as it is non-nucleophilic and effectively scavenges HCl.

Reagents & Stoichiometry

| Component | Equivalents | Role | Notes |

| Primary Amine | 1.0 eq | Limiting Reagent | Dry thoroughly (azeotrope if necessary). |

| Oxane-3-SO₂Cl | 1.1 – 1.2 eq | Electrophile | Slight excess accounts for potential hydrolysis. |

| DIPEA / TEA | 1.5 – 2.0 eq | Base | Promotes sulfene formation; scavenges HCl. |

| DCM (Anhydrous) | [0.1 M - 0.2 M] | Solvent | Must be dry (<50 ppm H₂O) to prevent hydrolysis. |

Step-by-Step Procedure

Phase 1: Preparation (The "Dry" Check)

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

-

Solvent: Charge the flask with anhydrous DCM.

-

Self-Validation: If the amine is a salt (e.g., hydrochloride), increase base equivalents by 1.0 eq.

-

Phase 2: Reaction Assembly (0°C Control)

-

Amine Addition: Add the primary amine (1.0 eq) and DIPEA (1.5 eq) to the DCM. Stir until homogeneous.

-

Cooling: Submerge the flask in an ice/water bath (0°C).

-

Why: Sulfene formation is exothermic. Low temperature prevents runaway side reactions (e.g., sulfene oligomerization).

-

-

Electrophile Addition: Dissolve Oxane-3-sulfonyl chloride (1.2 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

-

Observation: Fuming may occur; ensure good venting. A white precipitate (amine hydrochloride salt) may form immediately.

-

Phase 3: Monitoring & Completion

-

Warming: Allow the reaction to warm to Room Temperature (RT) naturally over 1–2 hours.

-

TLC/LCMS Check: Monitor the disappearance of the primary amine.

-

Self-Validation: If starting amine persists after 2 hours, do NOT add more sulfonyl chloride immediately. Check pH. If acidic, add more base. If neutral/basic and amine persists, then add 0.2 eq more sulfonyl chloride.

-

Phase 4: Workup (The Acid Wash)

-

Quench: Add saturated

solution. Stir for 10 minutes. -

Extraction: Separate phases. Extract aqueous layer with DCM (2x).

-

Wash: Wash combined organics with 1M HCl (or 10% Citric Acid).

-

Critical Step: This removes unreacted amine and the DIPEA/TEA base. The sulfonamide is generally stable to dilute acid wash.

-

-

Drying: Dry over

, filter, and concentrate in vacuo.

Optimization & Troubleshooting

Scenario A: Low Yield / Hydrolysis

If the major product is the sulfonic acid (observed by LCMS as [M-Cl+OH]), moisture is the culprit.

-

Fix: Use freshly distilled sulfonyl chloride. Ensure DCM is anhydrous. Switch to THF if the amine is polar/insoluble in DCM.

Scenario B: Bis-Sulfonylation

Primary amines can sometimes react twice to form

-

Fix: Ensure strict 1:1 addition or use a slight excess of amine (1.1 eq) instead of the chloride, then purify via column chromatography.

Scenario C: Stereochemical Integrity

If using an enantiopure amine, the reaction generally retains the amine's stereochemistry. However, if using enantiopure Oxane-3-sulfonyl chloride, expect racemization at the C3 position due to the planar sulfene intermediate.

-

Strategy: If a specific diastereomer is required, it must be separated via HPLC or chiral chromatography after the sulfonamide formation.

Visualization: Experimental Workflow

Figure 2: Decision tree for the sulfonylation protocol ensuring self-validation at critical steps.

References

-

King, J. F., et al. "Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes."[1] Canadian Journal of Chemistry, 1992.

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides."[2] The Journal of Organic Chemistry, 2009.[2]

- Woolven, H., et al. "Sulfonamide Synthesis via Sulfonyl Chlorides." Chemical Reviews, 2014. (General reference for sulfonamide synthesis protocols).

-

Organic Chemistry Portal. "Synthesis of Sulfonamides."

Sources

Oxane-3-sulfonyl chloride and its role as an organic building block

Role: Organic Building Block & Pharmacophore Scaffold IUPAC Name: Tetrahydropyran-3-sulfonyl chloride

Executive Summary: The Strategic Value of the THP Scaffold

In modern drug discovery, "escape from flatland" is a critical design principle. While aromatic sulfonyl chlorides (e.g., tosyl chloride) are ubiquitous, they often contribute to poor solubility and metabolic liability. Oxane-3-sulfonyl chloride (Tetrahydropyran-3-sulfonyl chloride) represents a high-value aliphatic heterocyclic building block that allows medicinal chemists to introduce the sulfonamide moiety while simultaneously modulating physicochemical properties (LogP, LogD) and increasing

This guide details the handling, synthesis, and application of this reagent, moving beyond standard catalog data to provide actionable, bench-level insights.

Technical Profile & Reactivity

Chemical Structure: A six-membered saturated ether ring substituted at the 3-position with a chlorosulfonyl group.

| Property | Value / Characteristic |

| Formula | |

| MW | 184.64 g/mol |

| Physical State | Colorless to pale yellow oil (low melting solid) |

| Reactivity Class | Hard Electrophile (Sulfonylating Agent) |

| Stability | Moisture Sensitive (Hydrolyzes to Sulfonic Acid) |

| Storage | < -20°C, under Argon/Nitrogen, Desiccated |

Mechanistic Insight: The Aliphatic Challenge

Unlike aromatic sulfonyl chlorides, which are stabilized by resonance, oxane-3-sulfonyl chloride is an aliphatic sulfonyl chloride.

-

Higher Reactivity: The lack of conjugation makes the sulfur center more electrophilic, leading to faster reaction rates with nucleophiles but also faster hydrolysis.

-

Elimination Risk: In the presence of strong, bulky bases (e.g., t-BuOK), there is a risk of

-elimination to form the vinyl sulfone or dihydropyran species, driven by the acidity of the

Validated Synthesis Protocol

Note: While often purchased, in-house synthesis is required for fresh, high-purity batches to avoid hydrolyzed impurities common in commercial stocks.

Protocol: Oxidative Chlorination of Tetrahydropyran-3-thiol

This protocol utilizes 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) as a controlled chlorine source, avoiding the hazards of gaseous

Reagents:

-

Tetrahydropyran-3-thiol (1.0 equiv)

-

DCDMH (1,1 equiv)

-

Acetonitrile/Water (4:1 ratio)

-

Temperature: 0°C to 10°C

Step-by-Step Workflow:

-

Preparation: Dissolve Tetrahydropyran-3-thiol in

in a round-bottom flask. Cool to 0°C in an ice bath. -

Addition: Add DCDMH portion-wise over 20 minutes. Critical: Exothermic reaction; maintain internal temperature < 10°C to prevent over-oxidation or ring cleavage.

-

Monitoring: Stir for 1 hour. Monitor by TLC (stain with

; thiol spot will disappear). -

Workup: Dilute with cold water. Extract immediately with Dichloromethane (DCM).

-

Purification: Wash organic layer with saturated

(removes sulfonic acid byproduct) and Brine. Dry over -

Isolation: Concentrate in vacuo at low temperature (< 30°C) . Do not heat, as aliphatic sulfonyl chlorides are thermally labile.

Yield Expectation: 85-95% (Pale yellow oil). Use immediately or freeze.

Application: Synthesis of THP-3-Sulfonamides

The primary utility of this building block is the installation of the sulfonamide pharmacophore.

The "Schotten-Baumann" Modification

Standard basic conditions can lead to hydrolysis. A biphasic or controlled organic base method is preferred.

Reaction Scheme:

Optimized Procedure:

-

Dissolve the amine (1.0 equiv) in anhydrous DCM.

-

Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv). Why? Pyridine can sometimes be nucleophilic enough to form a sulfonylpyridinium salt which complicates workup; DIPEA is non-nucleophilic.

-

Cool to 0°C.

-

Add Oxane-3-sulfonyl chloride (1.1 equiv) dropwise as a solution in DCM.

-

Warm to Room Temperature and stir for 2-4 hours.

-

Quench: Add 1M HCl (if product is acid stable) to remove excess amine/DIPEA.

Visual Workflow (DOT Diagram)

Figure 1: Synthetic pathway from thiol precursor to final sulfonamide scaffold via the sulfonyl chloride intermediate.

Medicinal Chemistry Logic: Why use this Building Block?

Bioisosterism & Physicochemical Tuning

Replacing a Phenyl-sulfonyl group with a THP-sulfonyl group effects significant changes in the molecule's profile.

| Parameter | Phenyl-Sulfonamide | THP-3-Sulfonamide (Oxane) | Impact |

| Geometry | Planar ( | 3D / Puckered ( | Increases solubility; better fit for non-planar pockets. |

| Lipophilicity (cLogP) | High | Moderate/Low | Improves water solubility and reduces non-specific binding. |

| Metabolic Stability | Prone to CYP oxidation (ring hydroxylation) | Stable ether linkage | The ether oxygen reduces electron density, protecting the ring from oxidative metabolism. |

| H-Bonding | None on ring | Ether Oxygen (Acceptor) | Potential for additional H-bond interactions in the binding pocket. |

Strategic Placement (The "3-Position" Advantage)

The 3-position of the THP ring creates a chiral center (unlike the 4-position, which is achiral/meso).

-

Chirality: Allows for the separation of enantiomers to probe specific interactions within the protein binding pocket.

-

Vector: The vector of the sulfonyl group at the 3-position is distinct (

offset relative to the ether oxygen) compared to the linear 4-position, offering a unique topological exploration of chemical space.

Visual Logic: Bioisosteric Replacement

Figure 2: Decision matrix for substituting aromatic rings with the tetrahydropyran scaffold.

Safety & Handling Checklist

-

Corrosivity: Causes severe skin burns and eye damage. Wear double nitrile gloves and a face shield.

-

Hydrolysis: Reacts violently with water to form HCl and Tetrahydropyran-3-sulfonic acid.

-

Pressure: Do not store in sealed glass vials at room temperature; evolved HCl gas can cause pressure buildup.

References

-

Synthesis of Sulfonyl Chlorides via DCDMH

-

THP in Medicinal Chemistry

-

General Sulfonamide Synthesis

- Title: One-Pot Synthesis of Sulfonamides

- Source: Princeton University / Macmillan Group

-

URL:[Link]

-

Physical Properties & Safety

Sources

- 1. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydropyran-4-sulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Solubility of oxane-3-sulfonyl chloride in common organic solvents

Executive Summary

Oxane-3-sulfonyl chloride (systematically Tetrahydropyran-3-sulfonyl chloride ) is a critical heterocyclic building block used in the synthesis of sulfonamides and sulfonate esters for medicinal chemistry.[1][2][3][4][5] Its amphiphilic nature—comprising a lipophilic tetrahydropyran (THP) ring and a highly polar, electrophilic chlorosulfonyl group—creates a unique solubility profile.

This guide addresses a common gap in literature: the lack of specific quantitative solubility data for this intermediate. Instead of static data points, we provide a Solvent Compatibility Matrix and a Self-Validating Solubility Protocol to empower researchers to determine optimal conditions dynamically while avoiding sample decomposition.

Physicochemical Profile & Solubility Logic

To predict solubility, one must understand the competing forces within the molecule.

-

The Scaffold (Oxane/THP): The saturated ether ring provides moderate lipophilicity (

), making the compound compatible with mid-polarity organic solvents. -

The Warhead (Sulfonyl Chloride): The

moiety is highly polar and electrophilic.[6] It dominates the interaction with solvents, requiring a dipole-dipole interaction for solvation but reacting violently with nucleophilic protic solvents.

Solvent Compatibility Matrix

The following table categorizes solvents based on Solvation Power (Thermodynamic solubility) and Chemical Inertness (Kinetic stability).

| Solvent Class | Representative Solvents | Solubility Rating | Stability Rating | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent | High | Primary Choice. Standard solvent for Schotten-Baumann sulfonylation.[6] |

| Ethers | THF, 2-MeTHF, 1,4-Dioxane | Good to Excellent | Moderate | Good for coupling reactions.[6] Warning: Commercial THF must be anhydrous and BHT-stabilized to prevent peroxide initiation. |

| Polar Aprotic | Acetonitrile (MeCN), DMF, DMAc | High | High | Useful for nucleophilic substitutions ( |

| Aromatic | Toluene, Xylene, Chlorobenzene | Moderate | High | Ideal for process scale-up and reactions requiring elevated temperatures ( |

| Aliphatic | Hexanes, Heptane, Cyclohexane | Poor | High | Used as antisolvents to precipitate the product or induce crystallization.[6] |

| Protic | Water, Methanol, Ethanol, Isopropanol | Deceptive | CRITICAL FAILURE | DO NOT USE. Reacts to form sulfonic acid and HCl. Apparent "solubility" is actually decomposition. |

The "Anti-Solvent" Trap: Reactivity vs. Dissolution

A common error in handling oxane-3-sulfonyl chloride is mistaking the rapid "disappearance" of the solid in methanol or water for solubility. This is a chemical transformation, not a physical dissolution.

The Mechanism of Failure:

When exposed to protic solvents (

Figure 1: Mechanism of decomposition in protic solvents. The generation of HCl often catalyzes further degradation of the THP ring.

Experimental Protocols

Since batch-to-batch purity affects saturation limits, use these protocols to determine exact solubility for your specific lot.

Protocol A: The "Visual Titration" Solubility Screen

Use this method to quickly identify a working solvent concentration without wasting large amounts of material.

Materials:

-

10 mg Oxane-3-sulfonyl chloride (weighed accurately).[6]

-

Micropipette (

). -

Glass HPLC vial (1.5 mL).

-

Candidate Solvent (Anhydrous).[7]

Workflow:

-

Place 10 mg of solid into the vial.

-

Add 20

of solvent. Cap and sonicate for 30 seconds. -

Observation:

-

Clear Solution: Solubility is

(Very High). -

Suspension: Proceed to step 4.

-

-

Add solvent in 20

increments , sonicating between additions, until clear. -

Calculation:

[6]

Protocol B: Hydrolytic Stability Verification (NMR)

Use this to verify if your "anhydrous" solvent is dry enough to support the reagent.[6]

-

Dissolve 5 mg of substrate in 0.6 mL of the deuterated solvent (e.g.,

, -

Acquire a Proton (

) NMR immediately ( -

Look for the diagnostic shift of the proton adjacent to the sulfonyl group (typically

ppm). -

Re-acquire spectra at

and -

Fail Criteria: Appearance of new peaks (deshielded) or broadening indicates hydrolysis (formation of

).[6]

Strategic Solvent Selection Workflow

Use the following logic flow to select the correct solvent system for your reaction (e.g., Sulfonylation of an amine).

Figure 2: Decision tree for solvent selection based on reaction conditions.

Handling & Safety (E-E-A-T)

-

Moisture Sensitivity: Oxane-3-sulfonyl chloride is hygroscopic. Always handle under an inert atmosphere (

or -

Pressure Build-up: Old bottles may accumulate HCl gas due to slow hydrolysis with ambient moisture. Open carefully in a fume hood.

-

Quenching: Never pour neat reaction mixtures into water. Quench by slow addition of the reaction mixture into a stirred, cooled solution of saturated

to neutralize the generated acid.

References

-

IUPAC Nomenclature of Organic Chemistry. Rule C-63: Sulfonyl Halides. International Union of Pure and Applied Chemistry. Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Sigma-Aldrich (Merck). Safety Data Sheet: Tetrahydropyran-3-sulfonyl chloride.[6]Link[8]

-

Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007. (Mechanistic insight into sulfonylation).

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. fishersci.com [fishersci.com]

- 5. angenechemical.com [angenechemical.com]

- 6. Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes and Protocols: A Guide to the Synthesis of Novel Sulfonamides Utilizing Oxane-3-Sulfonyl Chloride

Introduction: The Enduring Significance and Modern Application of Sulfonamides

Sulfonamides represent a cornerstone of medicinal chemistry, their discovery marking a pivotal moment in the history of antimicrobial therapy.[1] Beyond their foundational role as "sulfa drugs," the sulfonamide functional group has demonstrated remarkable versatility, featuring in a broad spectrum of therapeutic agents, including diuretics, anticonvulsants, and more recently, targeted cancer therapies.[2][3] The enduring appeal of the sulfonamide moiety lies in its unique physicochemical properties, which allow it to act as a bioisostere for other functional groups and engage in specific hydrogen bonding interactions with biological targets.[4]

The incorporation of saturated heterocyclic scaffolds, such as the oxane ring system, into drug candidates has gained significant traction in modern drug discovery. These three-dimensional structures can enhance metabolic stability, improve pharmacokinetic profiles, and provide novel intellectual property. This guide provides a comprehensive protocol for the synthesis of sulfonamides incorporating an oxane moiety, specifically through the use of oxane-3-sulfonyl chloride as a key building block.

Expert Insights: The Rationale Behind the Protocol

The classical and most direct route to sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[5] This nucleophilic substitution reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct. While the fundamental reaction is straightforward, the success and efficiency of the synthesis are highly dependent on the specific substrates and reaction conditions.

The protocol detailed below has been developed to address the unique characteristics of oxane-3-sulfonyl chloride. As a cyclic aliphatic sulfonyl chloride, its reactivity and stability may differ from commonly used aromatic sulfonyl chlorides. The choice of a suitable base and solvent system is critical to ensure a clean and efficient reaction, minimizing potential side reactions and facilitating product isolation.

Experimental Protocol: Synthesis of N-Aryl/Alkyl-Oxane-3-Sulfonamides

This protocol provides a general yet detailed procedure for the synthesis of N-substituted oxane-3-sulfonamides. It is designed to be a robust starting point for researchers, with recommendations for optimization based on the specific amine substrate.

Materials and Reagents

-

Oxane-3-sulfonyl chloride

-

Primary or secondary amine (e.g., aniline, benzylamine)

-

Triethylamine (Et3N) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Reaction Workflow Diagram

Caption: General workflow for the synthesis of N-substituted oxane-3-sulfonamides.

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent).

-

Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration). Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the sulfonyl chloride.[5]

-

Sulfonyl Chloride Addition: In a separate flask, dissolve oxane-3-sulfonyl chloride (1.1 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath). The slow addition helps to control any exotherm and minimize side reactions.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Aqueous Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted oxane-3-sulfonamide.

Data Presentation and Expected Outcomes

The following table provides representative, albeit hypothetical, data for the synthesis of various oxane-3-sulfonamides, illustrating the expected yields and typical reaction times. Actual results may vary depending on the specific amine and reaction scale.

| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |

| 1 | Aniline | Triethylamine | DCM | 4 | 85 |

| 2 | Benzylamine | Pyridine | THF | 6 | 82 |

| 3 | 4-Fluoroaniline | Triethylamine | DCM | 5 | 88 |

| 4 | Cyclohexylamine | Triethylamine | DCM | 3 | 90 |

Trustworthiness and Validation

To ensure the reliability and reproducibility of this protocol, several validation steps are recommended:

-

Purity Assessment: The purity of the final sulfonamide product should be assessed by High-Performance Liquid Chromatography (HPLC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Structural Confirmation: The chemical structure of the synthesized compound must be unequivocally confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6][7]

-

Reagent Quality: The quality of the starting materials, particularly the oxane-3-sulfonyl chloride, is paramount. It is advisable to use freshly prepared or commercially available high-purity sulfonyl chloride. Sulfonyl chlorides can be sensitive to moisture and should be handled accordingly.[5]

Troubleshooting and Expert Recommendations

| Problem | Possible Cause | Solution |

| Low or no product formation | Inactive sulfonyl chloride (hydrolyzed) | Use fresh or newly purchased oxane-3-sulfonyl chloride. Ensure all glassware and solvents are anhydrous. |

| Low nucleophilicity of the amine | Consider using a stronger, non-nucleophilic base such as DBU. The reaction may also require gentle heating (e.g., 40 °C). | |

| Formation of multiple byproducts | Reaction temperature too high | Maintain the reaction at room temperature or below, especially during the addition of the sulfonyl chloride. |

| Incorrect stoichiometry | Ensure accurate measurement of all reagents. | |

| Difficult purification | Product co-elutes with impurities | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |

Conclusion

This application note provides a detailed and robust protocol for the synthesis of novel sulfonamides derived from oxane-3-sulfonyl chloride. By following the outlined procedures and incorporating the principles of good laboratory practice, researchers in drug discovery and medicinal chemistry can efficiently access this promising class of compounds for further biological evaluation. The versatility of the sulfonamide-forming reaction, coupled with the desirable properties of the oxane scaffold, offers a powerful strategy for the development of next-generation therapeutics.

References

-

Barnes, K. L., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Omega, 5(30), 18867–18877. Available from: [Link]

-

Bolm, C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(18), 7134–7138. Available from: [Link]

-

Dixon, D. J., et al. (2018). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 9(3), 673–677. Available from: [Link]

-

Ghorbani-Vaghei, R., et al. (2011). In situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water followed by reaction with amine or sodium azide in the same reaction vessel enables a convenient synthesis of sulfonamides and sulfonyl azides. Synlett, 2011(16), 2315-2320. Available from: [Link]

-

Hinsberg, O. (1890). Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft, 23(2), 2962–2965. Available from: [Link]

-

Khan, I., et al. (2021). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PLoS ONE, 16(5), e0250772. Available from: [Link]

-

Lopes, J. C. D., et al. (2022). Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. Beilstein Journal of Organic Chemistry, 18, 1606–1614. Available from: [Link]

-

Maji, B. (2022). Thiol-Free Sulfenylation Redefined: A Single-Atom Transfer Pathway to Symmetrical Di(hetero)arylthioethers via B(C6F5)3 Catalysis. Journal of the American Chemical Society, 144(4), 1663–1670. Available from: [Link]

-

Nawaz, H., et al. (2021). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. ACS Omega, 6(42), 28017–28029. Available from: [Link]

-

Rashed, E. M., et al. (2022). Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. Molecules, 27(8), 2419. Available from: [Link]

-

Sahoo, H., et al. (2021). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 11(1), 1-20. Available from: [Link]

-

Shaabani, A., et al. (2007). A Novel Approach for the Synthesis of Alkyl and Aryl Sulfonamides. Tetrahedron Letters, 48(12), 2185-2188. Available from: [Link]

-

Sharifi, T., & Zarei, M. (2018). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Oriental Journal of Chemistry, 34(1), 541-545. Available from: [Link]

-

Willis, M. C., et al. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Angewandte Chemie International Edition, 56(47), 14937-14941. Available from: [Link]

-

Zarei, M., et al. (2015). Synthesis and Characterization of New Sulfonamide Derivatives and Their Antibacterial Activity. Journal of the Korean Chemical Society, 59(4), 323-328. Available from: [Link]

-

Zhang, Y., et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 20(33), 6680-6693. Available from: [Link]

-

Zhou, G., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 10, 963583. Available from: [Link]

Sources

- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts [beilstein-journals.org]

- 5. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Strategic Utilization of Oxane-3-Sulfonyl Chloride in Medicinal Chemistry

Using oxane-3-sulfonyl chloride for the synthesis of novel drug candidates

Executive Summary: Escaping "Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy structures to sp³-rich scaffolds is a critical strategy for improving physicochemical properties (solubility, lipophilicity) and metabolic stability. Oxane-3-sulfonyl chloride (systematically: tetrahydropyran-3-sulfonyl chloride) represents a high-value building block in this paradigm.

Unlike its aromatic counterparts (e.g., benzenesulfonyl chloride), the oxane (tetrahydropyran) ring offers a non-planar, polar, ether-containing scaffold that can modulate the LogD and Metabolic Stability of a drug candidate without significantly increasing molecular weight. This guide details the handling, reactivity, and synthetic protocols for deploying this reagent to generate novel sulfonamide libraries.

Chemical Profile & Stability

Compound: Oxane-3-sulfonyl chloride (Tetrahydropyran-3-sulfonyl chloride) CAS: 1000636-67-2 (Generic reference for the class) Structure: A six-membered saturated ether ring with a sulfonyl chloride group at the C3 position.

| Property | Description | Implications for Protocol |

| Hybridization | sp³-rich (Aliphatic) | Higher solubility; distinct 3D vector compared to phenyl. |

| Reactivity | High Electrophile | Reacts rapidly with amines, alcohols, and water. |

| Stability | Moisture Sensitive | Critical: Prone to hydrolysis to sulfonic acid. Store under Argon/N₂ at -20°C. |

| Side Reactions | Presence of |

Strategic Application: Bioisosteric Replacement

The oxane-3-sulfonyl moiety serves as a bioisostere for:

-

Phenyl/Aryl Sulfonamides: Reduces aromatic ring count (improving "developability" score) and lowers LogP.

-

Cyclohexyl Sulfonamides: Introduces a polar oxygen atom, acting as a hydrogen bond acceptor (HBA) to pick up specific interactions in the binding pocket.

-

Piperidine Sulfonamides: Removes the basic nitrogen, eliminating potential hERG liability or unwanted lysosomal trapping.

Experimental Protocols

Protocol A: Synthesis of Oxane-3-Sulfonamides (Standard Coupling)

Objective: Coupling oxane-3-sulfonyl chloride with a secondary amine (e.g., morpholine derivative) to form a sulfonamide.

Mechanism & Rationale:

-

Base Selection: We utilize Pyridine or DIPEA (Diisopropylethylamine). While aliphatic sulfonyl chlorides can undergo elimination (sulfene formation) with strong bases, the hindered nature of the C3 position usually favors substitution. However, temperature control is vital to suppress elimination.

-

Solvent: Dichloromethane (DCM) is preferred for solubility. THF is an alternative if the amine is polar.

Materials:

-

Amine substrate (1.0 equiv)

-

Oxane-3-sulfonyl chloride (1.2 equiv)

-

DIPEA (1.5 equiv) or Pyridine (3.0 equiv)

-

Anhydrous DCM

-

0.1 M HCl (for workup)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration).

-

Base Addition: Add DIPEA (1.5 mmol, 261 µL) via syringe. Cool the mixture to 0°C using an ice bath.

-

Why? Cooling prevents rapid exotherm and minimizes potential side reactions (hydrolysis/elimination).

-

-

Reagent Addition: Dissolve Oxane-3-sulfonyl chloride (1.2 mmol) in a minimal amount of DCM (1 mL) and add dropwise to the reaction mixture over 5 minutes.

-

Note: If the reagent is a solid, it can be added portion-wise, but solution addition ensures homogeneity.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC or LC-MS (typically complete within 1-2 hours).

-

Endpoint: Disappearance of the amine peak; appearance of the sulfonamide (M+H).

-

-

Quench & Workup:

-

Dilute with DCM (20 mL).

-

Wash with 0.1 M HCl (2 x 10 mL) to remove excess amine/base.

-

Wash with Sat. NaHCO₃ (10 mL) to neutralize acid traces.

-

Wash with Brine (10 mL).

-

-

Isolation: Dry organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Parallel Synthesis Adaptation (Library Scale)

Objective: High-throughput synthesis of 96 analogs using a scavenging resin workflow.

Rationale: Liquid-liquid extraction is tedious for libraries. Polymer-supported scavengers remove excess reagent without aqueous workup.

Workflow:

-

Plate Setup: Use a 96-well deep-well block.

-

Reaction: Add Amine stock (50 µmol) + DIPEA (100 µmol) in DCM. Add Oxane-3-sulfonyl chloride (60 µmol) in DCM. Shake for 4 hours at RT.

-

Scavenging (The "Polishing" Step):

-

Add PS-Trisamine resin (3 equiv relative to excess sulfonyl chloride). This scavenges unreacted sulfonyl chloride.

-

Add PS-Isocyanate resin (3 equiv relative to excess amine). This scavenges unreacted starting amine.

-

-

Filtration: Shake for 12 hours. Filter the reaction mixture into a pre-weighed receiving plate.

-

Finish: Evaporate solvent (Genevac/SpeedVac). The residue is typically >90% pure sulfonamide.

Visualization of Workflows

Figure 1: Reaction Logic & Decision Tree

This diagram illustrates the decision process for optimizing the coupling reaction based on the properties of the amine partner.

Caption: Decision matrix for coupling oxane-3-sulfonyl chloride based on amine nucleophilicity.

Figure 2: Mechanistic Pathway & Side Reactions

Understanding the competition between productive sulfonylation and elimination is vital for yield optimization.

Caption: Competition between direct substitution (green path) and base-mediated elimination (red path).

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Starting Material Remains | Hydrolysis of Sulfonyl Chloride | Ensure reagent quality. Sulfonyl chlorides degrade to sulfonic acids (white solid precipitate) over time. Action: Recrystallize or purchase fresh reagent. Use anhydrous solvents. |

| Side Products (Alkenes) | The base is too strong or temperature too high. Action: Switch from Et₃N to Pyridine or Na₂CO₃ (biphasic). Keep reaction at 0°C. | |

| Reagent "fizzing" upon addition | Exothermic decomposition | Reaction is too fast. Action: Dilute reagent further in DCM and add slower. |

References

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

-

Blakemore, D. C., et al. (2018). "Organic Synthesis Provides Opportunities to Transform Drug Discovery." Nature Chemistry, 10, 383–394. Link

-

Woolven, H., et al. (2016). "The Synthesis of Sulfonamides from Sulfonyl Chlorides in Flow." Reaction Chemistry & Engineering, 1, 62-67. Link

-

Gao, H., et al. (2017). "Recent Advances in the Synthesis of Sulfonamides." Current Organic Chemistry, 21(16). Link

Application Note: Handling and Reactions of Oxane-3-sulfonyl Chloride

This Application Note and Protocol is designed for researchers and drug development professionals working with Oxane-3-sulfonyl chloride (systematically named Tetrahydro-2H-pyran-3-sulfonyl chloride ).[1]

This compound represents a specific class of heterocyclic aliphatic sulfonyl chlorides. Unlike their aromatic counterparts (e.g., tosyl chloride), these reagents exhibit distinct reactivity profiles, including lower thermal stability and a higher propensity for base-mediated elimination (desulfonylation). This guide prioritizes preserving the tetrahydropyran (THP) pharmacophore during functionalization.

HIntroduction & Chemical Context

Oxane-3-sulfonyl chloride is a valuable building block for introducing the tetrahydropyran-3-yl sulfonyl moiety into small molecule inhibitors.[1] The THP ring acts as a polar, non-aromatic spacer that can improve solubility and metabolic stability compared to phenyl rings.

Critical Reactivity Profile

Researchers must account for three competing pathways when reacting this electrophile:

-

Nucleophilic Substitution (Desired): Attack by amines/alcohols to form sulfonamides/sulfonates.

-

Hydrolysis (Side Reaction): Rapid conversion to the sulfonic acid upon exposure to moisture.

-

-Elimination (Critical Risk): The C3 position is adjacent to the ring oxygen (beta-position) and possesses an acidic alpha-proton.[1] Strong bases can trigger elimination of SO

Material Handling & Stability

Storage Protocol:

-

Temperature: Store at -20°C.

-

Atmosphere: Strictly under Argon or Nitrogen.

-

Stability: Aliphatic sulfonyl chlorides are prone to slow decomposition evolving SO

gas. Do not store in sealed glass ampoules without a pressure-relief mechanism if the compound is old.[1]

Solvent Compatibility:

-

Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF) (Anhydrous).

-

Avoid: Alcohols, Water, DMF (can promote decomposition at high T).

Experimental Protocols

Protocol A: Synthesis of Sulfonamides (General Coupling)

This protocol is optimized to minimize

Reagents:

-

Amine substrate (1.0 – 1.2 equiv)[1]

-

Base: Pyridine (3.0 equiv) OR Triethylamine (1.5 equiv)

-

Solvent: Anhydrous DCM (0.1 M concentration)

-

Catalyst: DMAP (0.1 equiv) – Optional, use only for sterically hindered amines.

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve the Amine (and DMAP if used) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve Oxane-3-sulfonyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

-

Rationale: Slow addition at low temperature keeps the concentration of the electrophile low relative to the nucleophile, favoring substitution over elimination.

-

-

Base Addition: Add the base (Pyridine or TEA) dropwise.

-

Note: If using TEA, ensure the temperature remains strictly at 0°C. Pyridine is preferred for sensitive substrates due to its lower pKa.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.

-

Checkpoint: If LCMS shows sulfonic acid mass (M+1-Cl+OH), moisture has entered. If LCMS shows mass corresponding to [Amine + H], the sulfonyl chloride may have decomposed via SO

extrusion.

-

-

Workup:

-

Dilute with DCM.

-

Wash with 0.5 M HCl (cold) to remove excess amine/pyridine.

-

Wash with Saturated NaHCO

to remove sulfonic acid byproducts. -

Wash with Brine, dry over Na

SO

-

Protocol B: "In-Situ" Generation (From Thiol)[1]

If the sulfonyl chloride is unstable or unavailable, generate it in situ from Tetrahydro-2H-pyran-3-thiol .[1]

Reagents:

Procedure:

-

Dissolve Thiol and NCS in Acetonitrile/HCl at 0°C.

-

Stir for 20–30 mins. The thiol oxidizes to the sulfonyl chloride.[3]

-

Extraction (Critical): Rapidly extract with cold Ether or DCM. Wash with cold brine.

-

Immediate Use: Dry the organic layer briefly (MgSO

) and use the solution directly in Protocol A. Do not concentrate to dryness/heat.

Logical Workflow & Troubleshooting (Visualization)

The following diagram illustrates the decision-making process and competing pathways when working with this reagent.

Caption: Reaction workflow for Oxane-3-sulfonyl chloride, highlighting critical checkpoints and competing failure modes (Hydrolysis and Elimination).

Analytical Characterization Data

When validating the product, look for these specific signals. The sulfonyl group induces significant deshielding.

| Feature | Method | Expected Signal / Observation |

| H3 Proton | ¹H-NMR | Multiplet at 3.0 – 3.5 ppm .[1] Significant downfield shift due to -SO₂-.[1] |

| Ring Protons | ¹H-NMR | C2 protons (adjacent to O and C3) will appear as diastereotopic multiplets (3.8 – 4.2 ppm).[1] |

| Sulfonyl Group | IR | Strong bands at 1350 cm⁻¹ (asymmetric SO₂) and 1160 cm⁻¹ (symmetric SO₂). |

| Mass Spec | LCMS (ESI) | Sulfonyl chlorides do not ionize well. Look for the methyl ester (if quenched with MeOH) or the sulfonamide product mass. |

Safety & Disposal

-

Corrosivity: Sulfonyl chlorides hydrolyze to HCl and sulfonic acids on contact with skin/mucosa. Wear acid-resistant gloves and face shields.[1]

-

Sensitizer: Treat as a potential sensitizer.

-

Disposal: Quench excess reagent by slow addition to a stirred solution of 10% NaOH and ice. Adjust pH to neutral before disposal in organic waste.

References

-

General Synthesis of Aliphatic Sulfonyl Chlorides: Yang, Z., et al.[4] "A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts."[1][4] Synthesis2014 , 46, 225-229.[4] [1]

-

Stability of Heterocyclic Sulfonyl Chlorides: Colombe, J. R., et al. "Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate."[5] Org.[3][4][6] Lett.2015 , 17, 3170–3173.[5] [5]

- Mechanistic Insight (Sulfene Intermediates/Elimination)

-

Protocol Adaptation (Aliphatic Sulfonylation): Woolven, H., et al. "DABSO-Based Sulfonamide Synthesis."[4] Org.[3][4] Lett.2011 , 13, 4876-4878.[4] [1]

Sources

- 1. 264608-29-9|(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. PubChemLite - Oxane-3-sulfonyl chloride (C5H9ClO3S) [pubchemlite.lcsb.uni.lu]

- 3. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. pubs.rsc.org [pubs.rsc.org]

Oxane-3-sulfonyl chloride as a reagent for sulfonylating alcohols

Application Note: Sulfonylation of Alcohols using Oxane-3-sulfonyl Chloride

Introduction & Strategic Utility

Oxane-3-sulfonyl chloride (Tetrahydropyran-3-sulfonyl chloride) is a specialized aliphatic sulfonylating reagent used to convert alcohols into sulfonate esters. While functionally analogous to Methanesulfonyl chloride (MsCl), the incorporation of the tetrahydropyran (THP) ring offers distinct physicochemical advantages in medicinal chemistry and process development.

Why use Oxane-3-sulfonyl chloride over MsCl or TsCl?

-

Modulation of Lipophilicity (LogP): The oxane ring introduces a polar ether motif, potentially improving the water solubility of the final intermediate compared to the highly lipophilic Tosyl (Ts) group.

-

Crystallinity & Purification: The increased molecular weight and steric bulk of the oxane-3-sulfonate group often yield crystalline solids rather than the oils frequently observed with simple mesylates, facilitating purification via recrystallization rather than chromatography.

-

Patent Strategy: It serves as a novel structural motif for "me-too" drug optimization or to bypass IP restrictions on standard mesylate/tosylate salts.

Mechanistic Principles

Unlike aromatic sulfonyl chlorides (e.g., TsCl), Oxane-3-sulfonyl chloride is an aliphatic sulfonyl chloride possessing an

Key Mechanistic Insight:

The base (typically Triethylamine or Diisopropylethylamine) deprotonates the

Figure 1: The dominant Sulfene mechanism for aliphatic sulfonyl chlorides. Note that steric hindrance in the alcohol can slow the trapping step, leading to side reactions (sulfene polymerization).

Experimental Protocol

This protocol is optimized for secondary alcohols, which are prone to elimination side reactions. The conditions minimize thermal instability of the sulfene intermediate.

Materials & Reagents

| Component | Equiv. | Role | Notes |

| Substrate (Alcohol) | 1.0 | Reactant | Must be dry (azeotrope with toluene if necessary). |

| Oxane-3-SO2Cl | 1.2 - 1.5 | Reagent | Excess accounts for hydrolysis by trace water. |

| Triethylamine (TEA) | 1.5 - 2.0 | Base | Acts as HCl scavenger and proton shuttle. |

| DCM (CH2Cl2) | Solvent | Solvent | Anhydrous required. 0.1M - 0.2M concentration. |

| DMAP | 0.05 | Catalyst | Optional. Accelerates reaction for sterically hindered alcohols.[1] |

Step-by-Step Procedure

-

Preparation:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolve Alcohol (1.0 equiv) in anhydrous DCM (10 mL/mmol) .

-

Add Triethylamine (1.5 equiv) .

-

Optional: Add DMAP (0.05 equiv) if the substrate is a tertiary or hindered secondary alcohol.

-

-

Reagent Addition (Critical Step):

-

Cool the reaction mixture to 0°C using an ice bath. Rationale: Controls the exotherm of sulfene formation.

-

Dissolve Oxane-3-sulfonyl chloride (1.2 equiv) in a minimal amount of DCM.

-

Add the sulfonyl chloride solution dropwise over 10-15 minutes.

-

Observation: A white precipitate (TEA·HCl salts) may form immediately.

-

-

Reaction Maintenance:

-

Allow the reaction to warm naturally to Room Temperature (20-25°C) .

-

Stir for 2–4 hours . Monitor via TLC or LCMS.

-

Endpoint: Disappearance of starting alcohol.[2]

-

-

Workup:

-

Quench by adding saturated NaHCO3 solution (equal volume). Stir vigorously for 10 minutes to hydrolyze excess sulfonyl chloride.

-

Separate phases. Extract the aqueous layer with DCM (2x).

-

Wash combined organics with 1M HCl (to remove residual TEA/DMAP) followed by Brine .

-

Dry over Na2SO4 , filter, and concentrate in vacuo.

-

-

Purification:

-

The crude residue is often a solid. Recrystallize from EtOAc/Hexanes or purify via flash chromatography (Silica gel, Hexanes:EtOAc gradient).

-

Workflow Visualization

Figure 2: Operational workflow for the sulfonylation process ensuring safety and purity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous. Increase reagent equivalents to 1.5 - 2.0. |

| Side Product: Alkyl Chloride | Nucleophilic attack by Cl- | Avoid using HCl during workup if the sulfonate is acid-sensitive. Use Citric Acid instead. |

| No Reaction | Steric Hindrance | Add 10 mol% DMAP. Switch solvent to Pyridine (solvent/base) to increase effective concentration. |

| Decomposition | Sulfene Polymerization | Maintain strict 0°C during addition. Do not add reagent too quickly. |

Safety & Handling (E-E-A-T)

-

Corrosivity: Oxane-3-sulfonyl chloride hydrolyzes to form Hydrochloric Acid (HCl) and Oxane-3-sulfonic acid. It causes severe skin burns and eye damage.[3][4]

-

Water Reactivity: Violent reaction with water.[5] Always quench in a fume hood.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive.

References

- King, J. F., et al. (1992). "Mechanisms of hydrolysis of sulfonyl chlorides." Canadian Journal of Chemistry, 70(10), 2627-2638.

-

Master Organic Chemistry. (2020). Conversion of Alcohols to Sulfonates (Tosylates and Mesylates). [Link][6][7][8][9]

Sources

- 1. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Tetrahydropyran-4-sulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Pyridine-3-sulfonyl chloride | C5H4ClNO2S | CID 3164136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyridine-3-sulfonyl chlor... [chembk.com]

- 6. Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

Application Note: Precision One-Pot Synthesis of Oxane-3-Sulfonamides

Topic: One-pot synthesis of sulfonamides from oxane-3-sulfonyl chloride Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary

The tetrahydropyran (oxane) ring is a privileged pharmacophore in modern drug design, offering improved metabolic stability and polarity compared to carbocyclic analogs. However, the introduction of a sulfonamide moiety at the 3-position (Oxane-3-sulfonyl chloride , systematically tetrahydropyran-3-sulfonyl chloride) presents specific synthetic challenges. Unlike robust aryl sulfonyl chlorides, this secondary aliphatic sulfonyl chloride is prone to desulfonylation and elimination reactions, leading to dihydropyran byproducts.

This guide details a high-fidelity, one-pot protocol for coupling oxane-3-sulfonyl chloride with diverse amines. By controlling base strength, temperature, and solvent polarity, this method maximizes

Chemical Context & Mechanistic Insight

The Stability Challenge

Oxane-3-sulfonyl chloride possesses a reactive sulfonyl center adjacent to a secondary carbon. The presence of

-

Path A (Desired): Nucleophilic attack by the amine yields the sulfonamide.[1][2]

-

Path B (Undesired): Base-mediated abstraction of the acidic C2 proton (inductive effect of oxygen) leads to elimination of

and

Mechanistic Pathway Diagram

The following diagram illustrates the competing reaction pathways and the critical control points.

Caption: Competing nucleophilic substitution vs. elimination pathways. Low temperature and non-nucleophilic bases favor the upper green path.

Experimental Protocol

Reagent Selection & Stoichiometry

To mitigate instability, the reaction uses DIPEA (N,N-Diisopropylethylamine) instead of Triethylamine (TEA) or inorganic bases. DIPEA's steric bulk reduces its ability to abstract the sterically hindered

| Reagent | Equiv.[3][4][5] | Role | Critical Note |

| Oxane-3-sulfonyl chloride | 1.0 | Electrophile | Hygroscopic/Unstable. Use immediately upon weighing. |

| Amine (R-NH2) | 1.1 - 1.2 | Nucleophile | Slight excess drives conversion. |

| DIPEA | 1.5 - 2.0 | Base | Scavenges HCl. Steric bulk prevents elimination. |

| DMAP | 0.05 | Catalyst | Optional. Use only for unreactive anilines. |

| DCM (Anhydrous) | [0.2 M] | Solvent | High solubility, easy workup. |

Step-by-Step Procedure

Step 1: Preparation (0 min)

-

Flame-dry a round-bottom flask or reaction vial under

or Argon. -

Dissolve the Amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous DCM.

-

Cool the mixture to 0 °C using an ice bath. Cooling is mandatory to suppress elimination.

Step 2: Addition (5-15 min)

-

Dissolve Oxane-3-sulfonyl chloride (1.0 equiv) in a minimal volume of DCM (approx. 2-3 volumes).

-

Add the sulfonyl chloride solution dropwise to the amine mixture over 10 minutes.

-

Why? Slow addition prevents localized exotherms and high concentrations of electrophile relative to the amine, reducing side reactions.

-

Step 3: Reaction (1 - 4 hours)

-

Maintain at 0 °C for 30 minutes.

-

Allow to warm to Room Temperature (RT) naturally.

-

Monitor via TLC or LCMS.

-

Target Mass: [M+H]+ or [M-H]- depending on ionization.

-

Byproduct: Look for "M-SO2-Cl" masses corresponding to the alkene (often not UV active).

-

Step 4: One-Pot Workup (Quench)

-

Quench: Add 1M HCl (aq) to the reaction pot (if amine product is acid-stable) or Saturated

. -

Phase Separation: Dilute with DCM, wash with:

-

1M HCl (removes unreacted amine).

-

Sat.

(removes sulfonic acid byproducts). -

Brine.

-

-

Drying: Dry over

, filter, and concentrate.

Workflow Diagram

Caption: Optimized workflow ensuring kinetic control during the critical addition phase.

Troubleshooting & Optimization

Common Failure Modes

| Observation | Diagnosis | Remediation |

| Low Yield / Complex Mixture | Elimination of sulfonyl chloride. | Ensure T < 5 °C during addition. Switch base to 2,6-Lutidine (less basic, pKa ~6.7) or Pyridine .[6] |

| Unreacted Chloride | Amine nucleophilicity too low. | Add DMAP (5 mol%) or heat to 40 °C (risk of elimination increases). |

| Product Hydrolysis | Wet solvents. | Use molecular sieves in DCM. Sulfonyl chlorides hydrolyze rapidly to sulfonic acids in wet conditions. |

Alternative "In-Situ" Generation (True One-Pot)

If the isolated oxane-3-sulfonyl chloride is degraded, generate it in situ from Oxane-3-thiol or S-acetyl oxane-3-thiol :

-

Oxidation: Oxane-3-thiol +

(N-chlorosuccinimide) + -

Coupling: Extract into DCM, dry quickly, and add to Amine/DIPEA solution immediately.

References

-

Hinsberg Reaction & Sulfonamide Basics

-

Stability of Heterocyclic Sulfonyl Chlorides

- Title: Stability of Heteroarom

- Source: ResearchG

-

URL:[Link]

-

General Sulfonamide Synthesis Protocols

- Title: Synthesis of Sulfonamides (Organic Chemistry Portal)

- Source: Organic Chemistry Portal

-

URL:[Link]

-

One-Pot Strategies from Acids/Thiols

Sources

- 1. Hinsberg Test: Definition, Procedure, and Mechanism [chemistrylearner.com]

- 2. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 3. Khan Academy [khanacademy.org]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

Application Note: Strategic Utilization of Oxane-3-Sulfonyl Chloride in Agrochemical Discovery

Abstract & Strategic Value

In the high-stakes arena of agrochemical discovery, Oxane-3-sulfonyl chloride (systematically tetrahydro-2H-pyran-3-sulfonyl chloride) has emerged as a high-value bioisosteric building block. Unlike its aromatic counterparts (e.g., benzenesulfonyl chlorides), the oxane (tetrahydropyran) ring offers a unique combination of metabolic stability , reduced lipophilicity (LogP) , and sp3-rich complexity .

This guide details the handling, synthesis, and application of this reagent to generate sulfonamide libraries, specifically targeting Acetolactate Synthase (ALS) inhibitors and novel fungicidal scaffolds.

Key Technical Advantages[1]

-

Bioisosterism: Acts as a non-planar, lipophilicity-lowering replacement for phenyl or cyclohexyl rings.

-

Solubility: The ether oxygen enhances aqueous solubility, critical for systemic agrochemical transport in phloem/xylem.

-

Metabolic Blocking: The 3-position substitution sterically hinders oxidation at the susceptible 4-position of the pyran ring.

Chemical Competency & Handling

Warning: Sulfonyl chlorides are electrophilic and moisture-sensitive. Oxane-3-sulfonyl chloride is particularly prone to hydrolysis due to the inductive effect of the ring oxygen.

| Property | Specification | Handling Note |

| CAS | 1000577-66-1 (Racemic) | Store under Argon/Nitrogen at -20°C. |

| Appearance | Colorless to pale yellow oil | Check for HCl fumes upon opening (sign of hydrolysis). |

| Stability | T½ ~ 2 hours in water | Strictly Anhydrous: Use dry solvents (DCM, THF). |

| Reactivity | High Electrophile | Reacts violently with primary amines; requires controlled addition. |

Experimental Workflow: Scaffold Diversification

The following workflow describes the integration of oxane-3-sulfonyl chloride into a high-throughput synthesis (HTS) campaign for herbicide discovery.

Diagram 1: Discovery Workflow (Reagent to Lead)

Figure 1: Iterative workflow for integrating oxane-3-sulfonyl chloride into herbicide discovery pipelines.

Detailed Protocol: Sulfonamide Synthesis

This protocol describes the coupling of oxane-3-sulfonyl chloride with a heteroaromatic amine (e.g., 2-amino-4,6-dimethoxypyrimidine), a common motif in sulfonylurea herbicides.

Objective

Synthesize N-(4,6-dimethoxypyrimidin-2-yl)oxane-3-sulfonamide with >95% purity.

Reagents

-

Electrophile: Oxane-3-sulfonyl chloride (1.0 equiv).

-

Nucleophile: 2-Amino-4,6-dimethoxypyrimidine (0.95 equiv).

-

Base: DABCO (1,4-Diazabicyclo[2.2.2]octane) or Pyridine (2.5 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) for 10 minutes. -

Add Nucleophile (2.0 mmol) and anhydrous DCM (10 mL).

-

-

Base Addition:

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add Base (DABCO, 5.0 mmol) slowly. Note: DABCO is preferred over TEA for difficult couplings as it forms a reactive sulfonylammonium intermediate.

-

-

Electrophile Addition (Critical Step):

-

Dissolve Oxane-3-sulfonyl chloride (2.2 mmol) in 2 mL anhydrous DCM.

-

Add dropwise to the reaction mixture over 15 minutes.

-

Observation: A white precipitate (amine hydrochloride/DABCO salt) typically forms.

-

-

Reaction & Monitoring:

-

Allow the mixture to warm to Room Temperature (25°C).

-

Stir for 4–6 hours.

-

QC Check: Monitor by LC-MS (ESI-). Look for mass [M-H]-. The chloride leaving group results in a distinct mass shift.

-

-

Quench & Workup:

-

Quench with 1M HCl (5 mL) to remove excess base and hydrolyze unreacted sulfonyl chloride.

-

Extract with DCM (3 x 15 mL).

-

Wash combined organics with Brine -> Dry over

-> Filter -> Concentrate in vacuo.

-

-

Purification:

-

Recrystallize from EtOH/Heptane OR purify via Flash Chromatography (0-5% MeOH in DCM).

-

Diagram 2: Reaction Mechanism & Logic